N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea
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Overview
Description
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea, also known as EPU, is a chemical compound that belongs to the family of urea derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has limited solubility in water which can make it difficult to use in certain experiments. In addition, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of more efficient synthesis methods to produce larger quantities of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea. Another area of interest is the further investigation of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea's potential therapeutic properties in various diseases. Additionally, more studies are needed to understand the safety and efficacy of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea in humans.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea involves the reaction of 2-ethoxyaniline with phenylethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain the pure N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been studied for its potential therapeutic properties in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16-12-8-7-11-15(16)19-17(20)18-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOMDVKYPHAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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